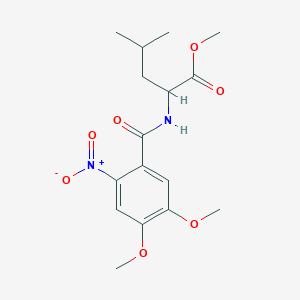![molecular formula C19H22N2O5S B3977837 ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate](/img/structure/B3977837.png)
ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate
Übersicht
Beschreibung
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate, also known as MSAB, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. MSAB is a proteasome inhibitor, which means it can prevent the breakdown of proteins in cells.
Wirkmechanismus
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate works by inhibiting the activity of the proteasome, which is a complex of enzymes that is responsible for breaking down proteins in cells. By preventing the breakdown of proteins, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can induce cell death in cancer cells. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to be particularly effective in inducing apoptosis, which is a type of programmed cell death that is necessary for maintaining healthy tissues.
Biochemical and Physiological Effects
ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in cells. In addition to inducing cell death, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can also inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has a number of advantages and limitations for lab experiments. One advantage is that it is a potent and selective proteasome inhibitor, which means that it can be used to study the role of the proteasome in various cellular processes. However, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate. One area of interest is the development of more potent and selective proteasome inhibitors that can be used to treat cancer. Another area of interest is the study of the role of the proteasome in various cellular processes, such as protein quality control and the regulation of gene expression. Additionally, ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate may have potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate is a proteasome inhibitor that can induce cell death in cancer cells by preventing the breakdown of proteins. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to be effective in inhibiting the growth of various types of cancer cells and has a number of biochemical and physiological effects in cells. While ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has a number of advantages for lab experiments, it also has limitations that must be taken into account. There are a number of future directions for research on ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate, including the development of more potent and selective proteasome inhibitors and the study of the role of the proteasome in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been studied extensively in scientific research due to its potential applications in cancer treatment. Proteasome inhibitors like ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate can induce cell death in cancer cells by preventing the breakdown of proteins that are necessary for cell survival. ethyl 4-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzoate has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, prostate cancer, and multiple myeloma.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(N-methylsulfonylanilino)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-19(23)15-10-12-16(13-11-15)20-18(22)14(2)21(27(3,24)25)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWKQBWRHOCXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)
![N,N-diethyl-4-methoxy-3-{[(4-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3977764.png)
![2-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B3977768.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-pyrimidin-5-ylquinoline-4-carboxamide](/img/structure/B3977774.png)
![N~1~-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977779.png)


![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B3977792.png)

![ethyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3977806.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide](/img/structure/B3977822.png)

![8-methyl-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3977841.png)
